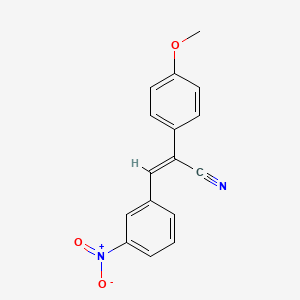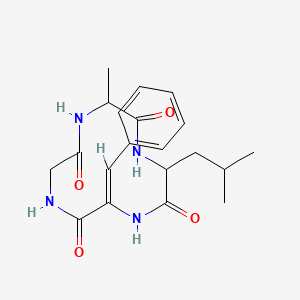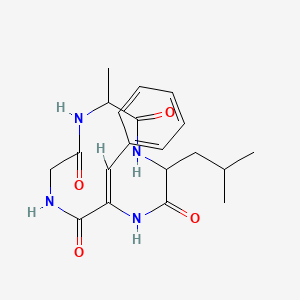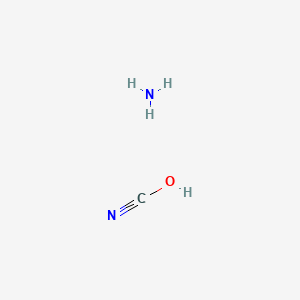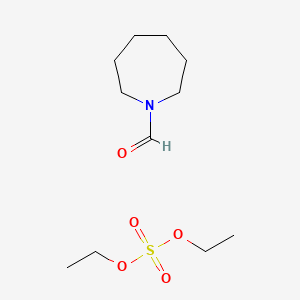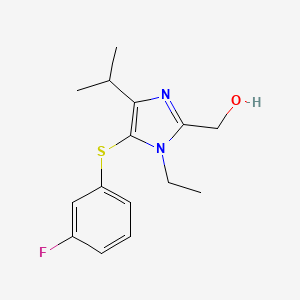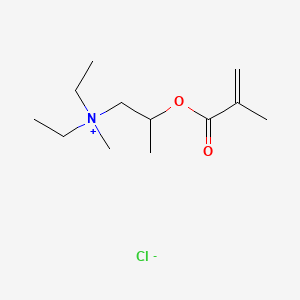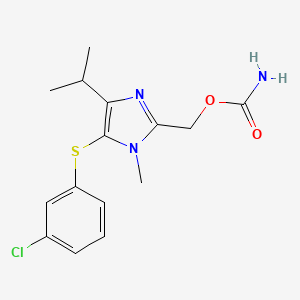
Dieicosyl phosphite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dieicosyl phosphite is an organophosphorus compound characterized by the presence of two eicosyl (C20) groups attached to a phosphite moiety This compound is part of the broader class of phosphite esters, which are known for their reactivity and utility in various chemical processes
Preparation Methods
Synthetic Routes and Reaction Conditions: Dieicosyl phosphite can be synthesized through the reaction of phosphorus trichloride with eicosanol in the presence of a base such as triethylamine. The general reaction scheme is as follows:
PCl3+3C20H41OH→(C20H41O)2P(O)H+2HCl+C20H41Cl
This reaction typically requires an inert atmosphere and controlled temperature to ensure high yield and purity of the product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve scalability. The use of environmentally benign catalysts, such as zinc(II) catalysts, can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: Dieicosyl phosphite undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form dieicosyl phosphate.
Reduction: It can be reduced to form secondary phosphine oxides.
Substitution: It can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products:
Oxidation: Dieicosyl phosphate.
Reduction: Secondary phosphine oxides.
Substitution: Various alkyl or acyl phosphites.
Scientific Research Applications
Dieicosyl phosphite has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of organophosphorus compounds and as a ligand in coordination chemistry.
Medicine: It can be used in the synthesis of prodrugs and other therapeutic agents.
Industry: It is employed as a stabilizer in polymer production and as an additive in lubricants and flame retardants
Mechanism of Action
The mechanism of action of dieicosyl phosphite involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. It can form stable complexes with metal ions, which can then participate in catalytic cycles. The phosphite moiety can also undergo hydrolysis to release phosphorous acid, which can further react with other substrates .
Comparison with Similar Compounds
- Diethyl phosphite
- Dimethyl phosphite
- Diphenyl phosphite
Comparison: Dieicosyl phosphite is unique due to its long eicosyl chains, which impart distinct physical and chemical properties compared to shorter-chain phosphites. These long chains can enhance the hydrophobicity and thermal stability of the compound, making it suitable for specialized applications in materials science and industrial chemistry .
Properties
CAS No. |
71850-75-4 |
|---|---|
Molecular Formula |
C40H82O3P+ |
Molecular Weight |
642.0 g/mol |
IUPAC Name |
di(icosoxy)-oxophosphanium |
InChI |
InChI=1S/C40H82O3P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-42-44(41)43-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-40H2,1-2H3/q+1 |
InChI Key |
CIBKDFOCUKQUGT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCO[P+](=O)OCCCCCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




